molecular formula C48H42N6O5 B589541 Dehydro Olmesartan-2-trityl Medoxomil CAS No. 1391052-99-5

Dehydro Olmesartan-2-trityl Medoxomil

Numéro de catalogue B589541
Numéro CAS: 1391052-99-5
Poids moléculaire: 782.901
Clé InChI: OPRGMKGGRYFIOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydro Olmesartan-2-trityl Medoxomil is a derivative of Olmesartan Medoxomil . Olmesartan Medoxomil is an effective and safe angiotensin receptor blocker (ARB) that lowers blood pressure .


Synthesis Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N -1- and N -2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .


Molecular Structure Analysis

Dehydro Olmesartan-2-trityl Medoxomil contains total 108 bond(s); 66 non-H bond(s), 44 multiple bond(s), 15 rotatable bond(s), 4 double bond(s), 40 aromatic bond(s), 3 five-membered ring(s), 5 six-membered ring(s), 1 ester(s) (aromatic), 1 carbonate (-thio) derivative(s), and 1 Imidazole(s) .


Chemical Reactions Analysis

The formation of two regioisomeric dimedoxomil derivatives of olmesartan is in good agreement with previous observations that alkylation of compounds possessing 5- (biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N -1- and N -2-alkyl derivatives .

Applications De Recherche Scientifique

Synthesis and Characterization

  • Synthesis of Related Substances : Olmesartan medoxomil, an anti-hypertensive drug, has been studied for its synthesis process. During this process, impurities including dehydro olmesartan were identified and characterized. These impurities are synthesized and characterized, contributing to the understanding of the drug's synthesis pathway (Babu et al., 2010).

  • Process-Related Impurities : The synthesis and physicochemical characterization of olmesartan medoxomil (OM) have revealed process-related impurities, including dehydro olmesartan. These compounds were fully characterized using various techniques like DSC, IR, NMR, and HRMS/ESI, contributing to the quality control of OM production (Dams et al., 2015).

Pharmacology and Drug Delivery

  • Transdermal Delivery : A study on enhancing the transdermal delivery of Olmesartan medoxomil (OLM) used transethosomes (TEs). These TEs showed enhanced permeability compared to traditional forms, indicating a potential application for improved drug delivery systems (Albash et al., 2019).

  • Enhancing Oral Bioavailability : A self-microemulsifying drug delivery system (SMEDDS) was formulated to increase the oral bioavailability of OLM. This system showed faster absorption and higher bioavailability compared to traditional formulations, suggesting a method to improve the efficiency of oral drug delivery (Lee et al., 2009).

  • Nanosuspension for Intestinal Absorption : Olmesartan medoxomil nanosuspensions were developed to enhance intestinal absorption. These showed higher flux and apparent permeability coefficient, indicating improved drug delivery through the intestinal route (Attari et al., 2015).

Mécanisme D'action

Target of Action

Dehydro Olmesartan-2-trityl Medoxomil, a derivative of Olmesartan Medoxomil, is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension . The primary target of this compound is the angiotensin II receptor 1 (AT1) which plays a crucial role in regulating blood pressure . Olmesartan binds to the AT1 receptor with a high degree of insurmountability and with greater affinity than most other ARBs .

Biochemical Pathways

The compound affects the renin-angiotensin-aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to the pharmacologically active Olmesartan during absorption from the gastrointestinal tract . The oral bioavailability of Olmesartan Medoxomil is approximately 26% . The pharmacokinetic properties of Dehydro Olmesartan-2-trityl Medoxomil are expected to be similar, but specific studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of Dehydro Olmesartan-2-trityl Medoxomil can be influenced by various environmental factors. For instance, the formulation of the compound can affect its release and permeation . An optimized oleogel formulation of Olmesartan Medoxomil was found to increase the drug’s release and permeation, leading to improved therapeutic efficacy and bioavailability . Similar environmental considerations may apply to Dehydro Olmesartan-2-trityl Medoxomil.

Safety and Hazards

Olmesartan Medoxomil may be harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-52-54(51-45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRGMKGGRYFIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro Olmesartan-2-trityl Medoxomil

Synthesis routes and methods

Procedure details

4-Isopropenyl-2-propyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxylic acid [olmesartan dehydrate, compound 34b described in J. Med. Chem., 39, 323-338 (1996)] (139.36 g), acetone (1022.3 ml), 1,8-diazabicyclo[5,4,0]-7-undecene [DBU] (154.3 g) and triphenylmethyl chloride [TPC] (109.6 g) were mixed and the mixture was stirred at 48 to 52° C. for 5 hours. The reaction mixture was cooled to 20° C. and 4-chloromethyl-5-methyl-1,3-dioxol-2-one [DMDO-Cl] (99.1 g) was added, and the reaction mixture was stirred at 48 to 52° C. for 2.5 hours and then at 55 to 58° C. for 1.5 hours. 1,8-Diazabicyclo[5,4,0]-7-undecene [DBU] (45.4 g) and 4-chloromethyl-5-methyl-1,3-dioxol-2-one [DMDO-Cl] (49.5 g) were added to the reaction mixture and the reaction mixture was stirred at 56 to 57° C. for 5 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate (3000 ml) and water (1000 ml) and extracted 4 times. The obtained organic layer was concentrated under reduced pressure to obtain 327.83 g of (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-isopropenyl-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl] methyl]imidazole-5-carboxylate [crude trityl olmesartan medoxomil dehydrate] as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
154.3 g
Type
reactant
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step One
Quantity
1022.3 mL
Type
solvent
Reaction Step One
Quantity
99.1 g
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.